1-(Diphenylmethyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea
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Overview
Description
1-(Diphenylmethyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is an organic compound characterized by its unique structure, which includes a benzhydryl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea typically involves the reaction of benzhydryl chloride with 2-methoxy-4-methylsulfanylbutylamine in the presence of a base, followed by the addition of isocyanate to form the urea linkage. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Diphenylmethyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydryl-3-(3-methoxyphenoxy)azetidine
- 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine
- 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Uniqueness
1-(Diphenylmethyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed in its analogs.
Properties
IUPAC Name |
1-benzhydryl-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-24-18(13-14-25-2)15-21-20(23)22-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-19H,13-15H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDHBHRAOEOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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